9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy-
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Overview
Description
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes dimethylamino and hydroxy functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- typically involves multiple steps, starting from anthracene. The process includes:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Nitration and Reduction: The anthraquinone undergoes nitration to introduce nitro groups, which are subsequently reduced to amino groups.
Alkylation: The amino groups are then alkylated with 5-(dimethylamino)pentylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Regeneration of the hydroxy-anthracenedione.
Substitution: Formation of various substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular components. The hydroxy and dimethylamino groups facilitate binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. For example, in cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-
- 9,10-Anthracenedione, 1,4-bis(dodecylamino)-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is unique due to the presence of both dimethylamino and hydroxy functional groups. These groups enhance its solubility, reactivity, and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
70945-68-5 |
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Molecular Formula |
C28H40N4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1,4-bis[5-(dimethylamino)pentylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O4/c1-31(2)17-9-5-7-15-29-19-11-12-20(30-16-8-6-10-18-32(3)4)24-23(19)27(35)25-21(33)13-14-22(34)26(25)28(24)36/h11-14,29-30,33-34H,5-10,15-18H2,1-4H3 |
InChI Key |
UDNNULHPKJMSTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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